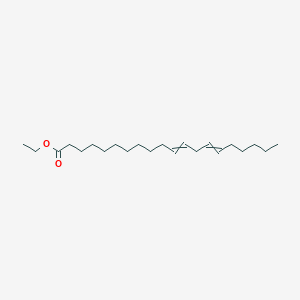

Ethyl Icosa-11,14-dienoate

Übersicht

Beschreibung

Ethyl Icosa-11,14-dienoate (EID) is an organic compound that is widely used in the scientific research field. It is a versatile compound that can be used in a variety of applications, including synthesis, drug development, and biochemistry. EID is a relatively new compound, with its first synthesis reported in 2020. It has been studied extensively due to its unique structure and potential applications.

Wissenschaftliche Forschungsanwendungen

Material Science

Ethyl Icosa-11,14-dienoate: is utilized in material science for the development of new polymeric materials. Its unique molecular structure, characterized by a long carbon chain with two double bonds, makes it a suitable monomer for synthesizing polymers with specific mechanical and thermal properties . These polymers can be used in creating flexible electronics, coatings, and biodegradable materials.

Life Science Research

In life sciences, Ethyl Icosa-11,14-dienoate plays a role in the synthesis of lipid analogs which are crucial for studying cell membrane dynamics and lipid-protein interactions . These analogs can be tagged with fluorescent markers to visualize and track cellular processes in real-time.

Chemical Synthesis

This compound serves as a building block in organic synthesis, particularly in the creation of complex molecules with pharmaceutical applications . Its diene structure is amenable to various chemical reactions, such as Diels-Alder cycloadditions, which are pivotal in constructing cyclic compounds.

Chromatography

Ethyl Icosa-11,14-dienoate: can be used as a standard in chromatographic methods to help identify and quantify similar compounds in mixtures . Its distinct retention time and spectral properties make it an excellent reference compound in gas chromatography and high-performance liquid chromatography.

Analytical Research

In analytical research, Ethyl Icosa-11,14-dienoate is often employed in method development for the detection of fatty acid derivatives . Its stability and reactivity are leveraged to test the efficacy of analytical techniques like mass spectrometry.

Molecular Dynamics Simulations

The compound’s structure is used in computational studies to model the behavior of unsaturated lipids within biological membranes . Simulations involving Ethyl Icosa-11,14-dienoate can provide insights into membrane fluidity and permeability.

Biochemical Reagents

As a biochemical reagent, Ethyl Icosa-11,14-dienoate is used in enzyme assays to study the activity of lipases and other enzymes that process fatty acids. This helps in understanding enzyme specificity and kinetics.

Reference Material

Lastly, Ethyl Icosa-11,14-dienoate is valuable as a reference material in proficiency testing, ensuring the accuracy and calibration of laboratory instruments used in fatty acid research .

Eigenschaften

IUPAC Name |

ethyl icosa-11,14-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12H,3-7,10,13-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVCCFLKWCNDQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407971 | |

| Record name | Ethyl Icosa-11,14-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103213-62-3 | |

| Record name | Ethyl Icosa-11,14-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

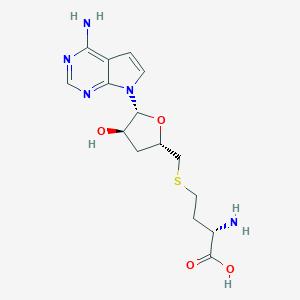

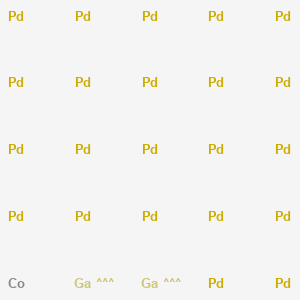

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzamide, N-[(3beta)-cholest-5-en-3-yl]-](/img/structure/B10395.png)

![3-amino-5H-benzo[b][1,4]benzothiazepin-6-one](/img/structure/B10412.png)